2-Chloro-N-(3-(trifluoromethyl)phenethyl)acetamide
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Overview
Description
2-Chloro-N-(3-(trifluoromethyl)phenethyl)acetamide is an organic compound characterized by the presence of a chloro group, a trifluoromethyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3-(trifluoromethyl)phenethyl)acetamide typically involves the reaction of 3-(trifluoromethyl)phenethylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
3-(trifluoromethyl)phenethylamine+chloroacetyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(3-(trifluoromethyl)phenethyl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The phenethyl moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The acetamide group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Nucleophilic substitution: Formation of substituted amides or thioamides.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-Chloro-N-(3-(trifluoromethyl)phenethyl)acetamide has several scientific research applications, including:
Pharmaceuticals: Potential use as an intermediate in the synthesis of drugs with anti-inflammatory or analgesic properties.
Agrochemicals: Potential use as a precursor for the synthesis of herbicides or insecticides.
Material Science: Use in the development of novel materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3-(trifluoromethyl)phenethyl)acetamide depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2-(trifluoromethyl)phenethyl)acetamide
- 2-Chloro-N-(4-(trifluoromethyl)phenethyl)acetamide
- 2-Chloro-N-(3-(difluoromethyl)phenethyl)acetamide
Uniqueness
2-Chloro-N-(3-(trifluoromethyl)phenethyl)acetamide is unique due to the specific positioning of the trifluoromethyl group on the phenethyl moiety, which can influence its chemical reactivity and biological activity. The presence of the chloro group also provides a site for further chemical modifications, enhancing its versatility in various applications.
Properties
IUPAC Name |
2-chloro-N-[2-[3-(trifluoromethyl)phenyl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3NO/c12-7-10(17)16-5-4-8-2-1-3-9(6-8)11(13,14)15/h1-3,6H,4-5,7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWQBZKENVLRKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CCNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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